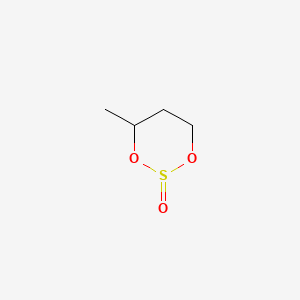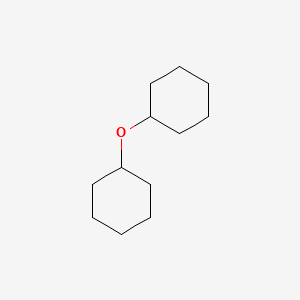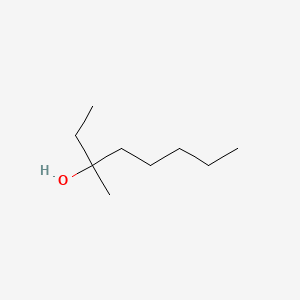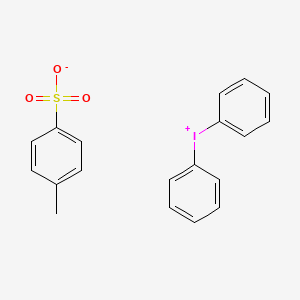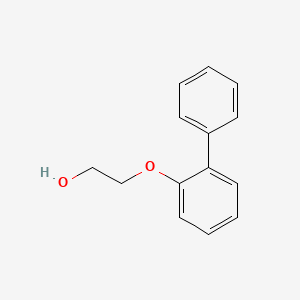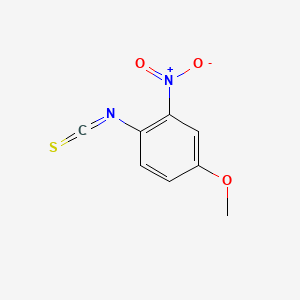
4-Methoxy-2-nitrophenyl isothiocyanate
Overview
Description
4-Methoxy-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is characterized by the presence of a methoxy group, a nitro group, and an isothiocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate typically involves the reaction of 4-methoxy-2-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitrophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution Reactions: Amines, in the presence of a base such as triethylamine, are commonly used.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Thiourea derivatives.
Reduction Reactions: 4-Methoxy-2-aminophenyl isothiocyanate.
Oxidation Reactions: 4-Carboxy-2-nitrophenyl isothiocyanate.
Scientific Research Applications
4-Methoxy-2-nitrophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the labeling of proteins and peptides due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitrophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins and peptides. This reactivity makes it useful for labeling and modifying biomolecules in biochemical research.
Comparison with Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 4-Methoxy-2-nitrophenyl isocyanate
Comparison: 4-Methoxy-2-nitrophenyl isothiocyanate is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which influences its reactivity and applications. Compared to 4-Methyl-2-nitrophenyl isothiocyanate, the methoxy group provides different electronic effects, making it more suitable for specific reactions and applications. The isothiocyanate group also distinguishes it from isocyanate compounds, which have different reactivity profiles.
Properties
IUPAC Name |
1-isothiocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXELMRLSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177748 | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-60-8 | |
| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methoxy-2-nitrophenyl isothiocyanate enable the detection of glutathione? What are the advantages of this method?
A1: Glutathione itself lacks the necessary spectral properties for direct analysis using techniques like High-Performance Liquid Chromatography (HPLC). this compound acts as a derivatizing agent. It reacts with glutathione to form a stable derivative with distinct spectral characteristics. This derivative can then be detected and quantified using RP-HPLC with UV detection. [, ]
Q2: What is the reported sensitivity of the method using this compound for glutathione determination?
A2: The research indicates a sensitivity of 0.01%, or 3.1 x 10-7 mol, for the detection of glutathione using this derivatization method coupled with RP-HPLC. [, ] This highlights the method's ability to detect glutathione at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



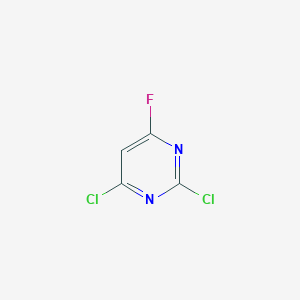
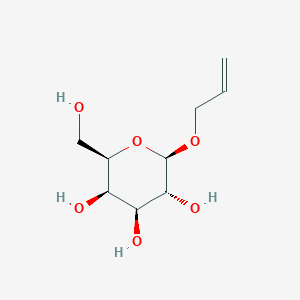
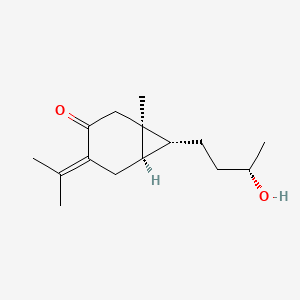
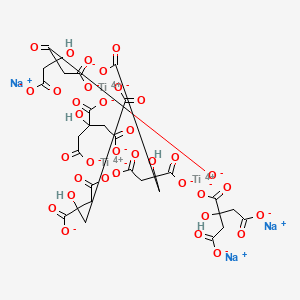
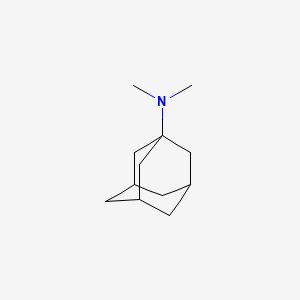

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
